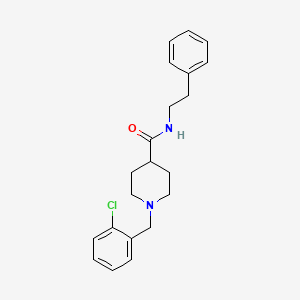![molecular formula C14H11F3N4O4 B12455692 N-Methyl-N-[6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12455692.png)
N-Methyl-N-[6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-[6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely found in nature, including in DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the nitrophenyl and trifluoromethyl groups, and finally, the attachment of the glycine moiety. One common method for synthesizing pyrimidine derivatives is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boron reagents with halogenated pyrimidines under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, followed by purification and isolation of the desired product. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized equipment and reagents to facilitate the process.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-[6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Methyl-N-[6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-[6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets and pathways. The nitrophenyl and trifluoromethyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The glycine moiety may facilitate its transport and uptake in biological systems. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Imatinib: A pyrimidine-based drug used to treat leukemia.
Dasatinib: Another pyrimidine-based drug with anticancer properties.
Nilotinib: A pyrimidine derivative used in cancer therapy.
Uniqueness
N-Methyl-N-[6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the nitrophenyl group contributes to its reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C14H11F3N4O4 |
|---|---|
Peso molecular |
356.26 g/mol |
Nombre IUPAC |
2-[methyl-[4-(3-nitrophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C14H11F3N4O4/c1-20(7-12(22)23)13-18-10(6-11(19-13)14(15,16)17)8-3-2-4-9(5-8)21(24)25/h2-6H,7H2,1H3,(H,22,23) |
Clave InChI |
IEABMLHUASBUAS-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Chlorobenzyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one](/img/structure/B12455622.png)
![4-(2,4-dichlorophenoxy)-N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}butanehydrazide](/img/structure/B12455632.png)

![4-[(1E)-1-cyano-2-{4-[(2-hydroxyethyl)(methyl)amino]phenyl}eth-1-en-1-yl]benzonitrile](/img/structure/B12455652.png)
![1-[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-3-methylbutan-1-one](/img/structure/B12455658.png)
![1-[(3aR,5S,6S,6aR)-6-methoxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]-2-(phenylsulfanyl)ethyl acetate](/img/structure/B12455660.png)
![N-(3-{[(2-nitrophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B12455662.png)
![4-bromo-N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]benzenesulfonamide](/img/structure/B12455670.png)


![7-tert-butyl-2-[3-ethoxy-4-(3-phenoxypropoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12455682.png)
![2-fluoro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12455689.png)
![Ethyl 6-amino-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12455690.png)
![9-[2-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B12455691.png)
